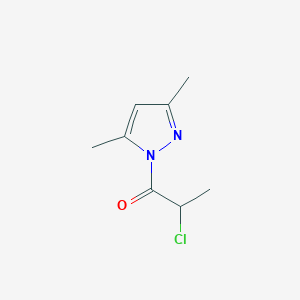
1-(2-Chloro-1-oxopropyl)-3,5-dimethyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloro-1-oxopropyl)-3,5-dimethyl-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a chloro-oxopropyl group attached to the pyrazole ring, making it a unique and interesting molecule for various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Chloro-1-oxopropyl)-3,5-dimethyl-1H-pyrazole can be synthesized through a multi-step process involving the following key steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Chloro-oxopropyl Group: The chloro-oxopropyl group can be introduced by reacting the pyrazole with 2-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity.
Purification Steps: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
化学反应分析
Types of Reactions: 1-(2-Chloro-1-oxopropyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols, alcohols), bases (triethylamine), solvents (dichloromethane, ethanol).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Major Products:
Substitution: Corresponding substituted pyrazoles.
Reduction: Hydroxyl derivatives.
Oxidation: Carboxylic acids or other oxidized products.
科学研究应用
1-(2-Chloro-1-oxopropyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a building block for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 1-(2-Chloro-1-oxopropyl)-3,5-dimethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro-oxopropyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, altering their function and activity.
相似化合物的比较
1-(2-Chloro-1-oxopropyl)-3,5-dimethyl-1H-pyrazole can be compared with other similar compounds, such as:
This compound: Similar structure but with different substituents on the pyrazole ring.
This compound: Contains different functional groups, leading to variations in reactivity and applications.
Uniqueness: The presence of the chloro-oxopropyl group in this compound imparts unique chemical properties, making it a valuable compound for various synthetic and industrial applications.
生物活性
1-(2-Chloro-1-oxopropyl)-3,5-dimethyl-1H-pyrazole (CAS Number: 201299-92-5) is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazole compounds are known for their potential therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound, supported by data tables and recent research findings.
- Molecular Formula: C8H11ClN2O
- Molecular Weight: 186.639 g/mol
- LogP: 1.767
- PSA (Polar Surface Area): 34.89 Ų
Anti-inflammatory Activity
Research has shown that various pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that certain pyrazole derivatives achieved up to 85% inhibition of TNF-α at a concentration of 10 µM, comparable to the standard drug dexamethasone .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been extensively studied. For example, a series of novel pyrazoles were synthesized and tested against various bacterial strains, including E. coli and S. aureus. Some compounds exhibited promising antibacterial activity, with modifications in their structure enhancing efficacy . The specific compound may share similar mechanisms given the structural similarities within the pyrazole class.
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. Compounds have been synthesized and tested for their cytotoxic effects on various cancer cell lines. For instance, certain pyrazoles demonstrated significant activity against leukemia cell lines, suggesting that this compound may also exhibit similar properties .
Case Studies
- Anti-inflammatory Study : A study involving a series of synthesized pyrazoles showed that several compounds inhibited inflammatory markers significantly compared to controls .
- Antimicrobial Evaluation : In vitro tests revealed that specific pyrazole derivatives displayed effective antibacterial activity against resistant strains of bacteria, indicating a potential role in treating infections .
- Cytotoxicity Assays : Pyrazole compounds were assessed for their cytotoxicity against cancer cells, with some showing IC50 values in low micromolar ranges, indicating potent anticancer properties .
Data Table: Summary of Biological Activities
属性
CAS 编号 |
201299-92-5 |
|---|---|
分子式 |
C8H11ClN2O |
分子量 |
186.64 g/mol |
IUPAC 名称 |
2-chloro-1-(3,5-dimethylpyrazol-1-yl)propan-1-one |
InChI |
InChI=1S/C8H11ClN2O/c1-5-4-6(2)11(10-5)8(12)7(3)9/h4,7H,1-3H3 |
InChI 键 |
ZBGQVUQZOLDVAC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NN1C(=O)C(C)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















